16-Epiestriol-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

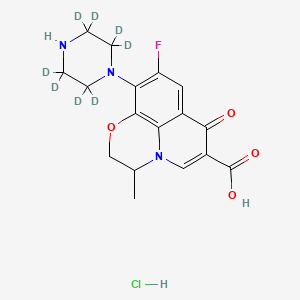

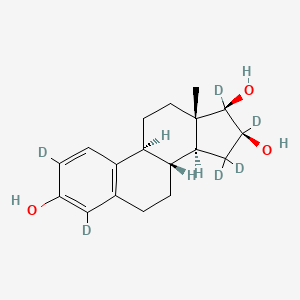

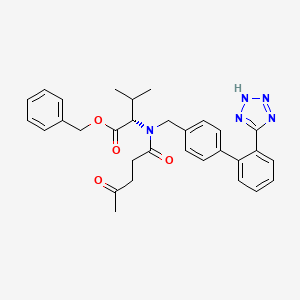

16-Epiestriol-d6 is a labelled metabolite of Estradiol . It is one of the three main estrogens produced by the human body . It is used for research purposes .

Synthesis Analysis

The synthesis of 16-Epiestriol involves several steps. Estrone is used as the starting material. After some simple synthetic steps, 16-epiestriol is yielded .Molecular Structure Analysis

The molecular formula of 16-Epiestriol-d6 is C18H18D6O3 . The molecular weight is 294.42 .Chemical Reactions Analysis

While specific chemical reactions involving 16-Epiestriol-d6 are not detailed in the search results, it’s important to note that the compound is a metabolite of Estradiol .Physical And Chemical Properties Analysis

16-Epiestriol-d6 is a crystalline solid . It is soluble in ethanol . The boiling point is 469.02ºC at 760 mmHg . The melting point is 289-291°C (lit.) . The density is 1.282g/cm3 .Applications De Recherche Scientifique

Glucuronidation of Estrogens

16-Epiestriol, along with other estrogen variants, is studied for its glucuronidation by human UDP-glucuronosyltransferases (UGTs), which is a key process in estrogen metabolism. The study by Sneitz et al. (2013) provides insights into the regiospecificity and stereospecificity of UGTs towards 16-epiestriol, highlighting the enzyme's preferences and activities in metabolizing estrogens. This research is crucial for understanding the metabolism of estrogens in the human body, particularly in the liver and intestine, and for the development of therapeutic strategies targeting estrogen-related disorders (Sneitz et al., 2013).

Antimicrobial Potential

The antimicrobial potential of natural epiestriol-16 against multidrug-resistant Acinetobacter baumannii has been explored by Skariyachan et al. (2020). This research demonstrates the compound's significant binding potential towards prioritized drug targets of the bacterium, providing a foundation for developing new antimicrobial agents. The study opens avenues for utilizing natural epiestriol-16 in combating carbapenem and colistin-resistant A. baumannii, showcasing an innovative approach to addressing antibiotic resistance (Skariyachan et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

(8R,9S,13S,14S,16S,17R)-2,4,15,15,16,17-hexadeuterio-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-BRKOECIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C([C@]([C@]4([2H])O)([2H])O)([2H])[2H])C)C(=C1O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747701 |

Source

|

| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Epiestriol-d6 | |

CAS RN |

221093-41-0 |

Source

|

| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)